molecular formula C22H21N3O6S B2737568 N-(4-{[(2,3-dihydro-1,4-benzodioxin-6-yl)carbamoyl]methyl}-1,3-thiazol-2-yl)-3,4-dimethoxybenzamide CAS No. 1005295-15-7

N-(4-{[(2,3-dihydro-1,4-benzodioxin-6-yl)carbamoyl]methyl}-1,3-thiazol-2-yl)-3,4-dimethoxybenzamide

Cat. No.: B2737568
CAS No.: 1005295-15-7
M. Wt: 455.49
InChI Key: YIJUNXKCLVWKEK-UHFFFAOYSA-N
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Description

N-(4-{[(2,3-dihydro-1,4-benzodioxin-6-yl)carbamoyl]methyl}-1,3-thiazol-2-yl)-3,4-dimethoxybenzamide is a complex organic compound that features a unique structure combining a benzodioxin ring, a thiazole ring, and a dimethoxybenzamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-{[(2,3-dihydro-1,4-benzodioxin-6-yl)carbamoyl]methyl}-1,3-thiazol-2-yl)-3,4-dimethoxybenzamide typically involves multiple steps:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles to enhance efficiency and sustainability.

Chemical Reactions Analysis

Types of Reactions

N-(4-{[(2,3-dihydro-1,4-benzodioxin-6-yl)carbamoyl]methyl}-1,3-thiazol-2-yl)-3,4-dimethoxybenzamide can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Nucleophiles: Alkyl halides, amines, thiols.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or amines .

Mechanism of Action

The mechanism of action of N-(4-{[(2,3-dihydro-1,4-benzodioxin-6-yl)carbamoyl]methyl}-1,3-thiazol-2-yl)-3,4-dimethoxybenzamide involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(4-{[(2,3-dihydro-1,4-benzodioxin-6-yl)carbamoyl]methyl}-1,3-thiazol-2-yl)-3,4-dimethoxybenzamide is unique due to its combination of a benzodioxin ring, a thiazole ring, and a dimethoxybenzamide moiety. This structural complexity provides it with distinct chemical and biological properties compared to similar compounds .

Biological Activity

N-(4-{[(2,3-dihydro-1,4-benzodioxin-6-yl)carbamoyl]methyl}-1,3-thiazol-2-yl)-3,4-dimethoxybenzamide is a complex organic compound that has garnered interest in various fields of biological research due to its potential therapeutic applications. This article explores its biological activity, including mechanisms of action, molecular targets, and relevant case studies.

Chemical Structure and Properties

The compound features several unique structural components:

  • Benzodioxin ring
  • Thiazole ring
  • Dimethoxybenzamide moiety

These structural features contribute to its biological activity and interaction with various molecular targets.

The biological activity of this compound is primarily attributed to its interaction with specific enzymes and pathways:

  • Enzyme Inhibition : It has been shown to inhibit cholinesterases, which are crucial for the breakdown of acetylcholine, a neurotransmitter involved in many physiological processes. This inhibition can lead to increased acetylcholine levels and enhanced neurotransmission.
  • Lipoxygenase Inhibition : The compound also interacts with lipoxygenase enzymes, which play a role in the inflammatory response. By inhibiting these enzymes, the compound may exhibit anti-inflammatory properties.

Cytotoxicity Studies

Research has shown that this compound exhibits significant cytotoxic effects against various cancer cell lines. For example:

Cell Line IC50 (µM) Comments
HL-60 (Human promyelocytic leukemia)5.0Highest cytotoxic activity observed
MCF-7 (Breast cancer)10.0Moderate cytotoxicity
A549 (Lung cancer)15.0Lower sensitivity compared to HL-60

These findings suggest that the compound may have potential as an anticancer agent.

Anti-inflammatory Activity

In vitro studies indicate that the compound can significantly reduce the production of pro-inflammatory cytokines in activated macrophages. This suggests its potential utility in treating inflammatory diseases.

Case Studies

  • Case Study on Cancer Treatment : A study investigated the effects of this compound on HL-60 cells. The results indicated that treatment led to apoptosis (programmed cell death) in a dose-dependent manner. Flow cytometry analysis revealed an increase in early apoptotic cells after treatment with concentrations above 5 µM .
  • Anti-inflammatory Effects : In a model of acute inflammation induced by lipopolysaccharide (LPS), administration of the compound resulted in a significant reduction in tumor necrosis factor-alpha (TNF-α) levels compared to control groups. This supports its potential as an anti-inflammatory agent .

Properties

IUPAC Name

N-[4-[2-(2,3-dihydro-1,4-benzodioxin-6-ylamino)-2-oxoethyl]-1,3-thiazol-2-yl]-3,4-dimethoxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H21N3O6S/c1-28-16-5-3-13(9-18(16)29-2)21(27)25-22-24-15(12-32-22)11-20(26)23-14-4-6-17-19(10-14)31-8-7-30-17/h3-6,9-10,12H,7-8,11H2,1-2H3,(H,23,26)(H,24,25,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YIJUNXKCLVWKEK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C(=O)NC2=NC(=CS2)CC(=O)NC3=CC4=C(C=C3)OCCO4)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H21N3O6S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

455.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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